molecular formula C12H15ClO B8560352 1-(Chloromethyl)-3-(1-cyclopropylethoxy)benzene CAS No. 921602-59-7

1-(Chloromethyl)-3-(1-cyclopropylethoxy)benzene

Cat. No. B8560352
M. Wt: 210.70 g/mol
InChI Key: YDCOFURRFHTJHI-UHFFFAOYSA-N
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Patent
US08211904B2

Procedure details

[3-(1-cyclopropylethoxy)phenyl]methanol (0.418 g, 2.17 mmol) in carbon tetrachloride (8.70 ml) was added triphenylphosphine resin (1.14 g, 4.35 mmol). The reaction was refluxed overnight with minimal stirring at 78° C. The next day the mixture was filtered through a fritted funnel and washed with dichloromethane. The filtrate was concentrated and no purification was necessary.
Name
[3-(1-cyclopropylethoxy)phenyl]methanol
Quantity
0.418 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([O:6][C:7]2[CH:8]=[C:9]([CH2:13]O)[CH:10]=[CH:11][CH:12]=2)[CH3:5])[CH2:3][CH2:2]1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Cl)(Cl)(Cl)[Cl:35]>>[Cl:35][CH2:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([O:6][CH:4]([CH:1]2[CH2:3][CH2:2]2)[CH3:5])[CH:8]=1

Inputs

Step One
Name
[3-(1-cyclopropylethoxy)phenyl]methanol
Quantity
0.418 g
Type
reactant
Smiles
C1(CC1)C(C)OC=1C=C(C=CC1)CO
Name
Quantity
1.14 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
8.7 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
with minimal stirring at 78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The next day the mixture was filtered through a fritted funnel
WASH
Type
WASH
Details
washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
no purification

Outcomes

Product
Name
Type
Smiles
ClCC1=CC(=CC=C1)OC(C)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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